

# validating the specificity of antibodies raised against Histone H3 (116-136)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Histone H3 (116-136), C116-136

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# A Researcher's Guide to Validating Anti-Histone H3 (116-136) Antibodies

For researchers, scientists, and drug development professionals, the precise validation of antibodies is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comparative overview of commercially available antibodies targeting the C-terminal region of Histone H3 (amino acids 116-136), a critical component of chromatin structure and regulation.

The specificity of antibodies raised against the Histone H3 (116-136) peptide is crucial for accurately studying the roles of the histone C-terminal tail in cellular processes. This guide outlines key experimental validation techniques, presents available comparative data for selected commercial antibodies, and provides detailed protocols to aid in the selection and validation of the most suitable antibody for your research needs.

## Comparative Analysis of Anti-Histone H3 (116-136) Antibodies

The following tables summarize the available information for several commercially available polyclonal and monoclonal antibodies raised against the C-terminal region of Histone H3. It is important to note that a direct head-to-head comparison across all vendors is often unavailable, and the provided data is based on information from individual suppliers and publications. Researchers are encouraged to perform their own validation experiments.



Table 1: General Antibody Specifications

Supplier	Product Name/ID	Clonality	Host Species	Immunogen	Validated Applications
EpiCypher	Histone H3 C-terminal Antibody	Polyclonal	Rabbit	Synthetic peptide correspondin g to the C-terminus of human histone H3.1	ChIP, WB[1]
Thermo Fisher Scientific	Histone H3, C-terminal Polyclonal Antibody (39451)	Polyclonal	Rabbit	C-terminal peptide of histone H3	WB, ELISA, Luminex[2]
Thermo Fisher Scientific	Histone H3, C-terminal Recombinant Monoclonal Antibody (91299ACTM OTIF)	Monoclonal (Recombinan t)	Rabbit	Peptide at the C-terminus of human Histone H3	WB, ChIP[3]
Santa Cruz Biotechnolog y	Histone H3 Antibody (C- 16): sc-8654	Polyclonal	Goat/Rabbit	Epitope mapping at the C- terminus of Histone H3 of human origin	WB, IP, IF, IHC, ELISA[4][5]
Proteintech	Histone H3 antibody (17168-1-AP)	Polyclonal	Rabbit	Not specified	WB, IHC, IF, IP, CoIP, ChIP, ELISA

Table 2: Performance Data in Key Applications

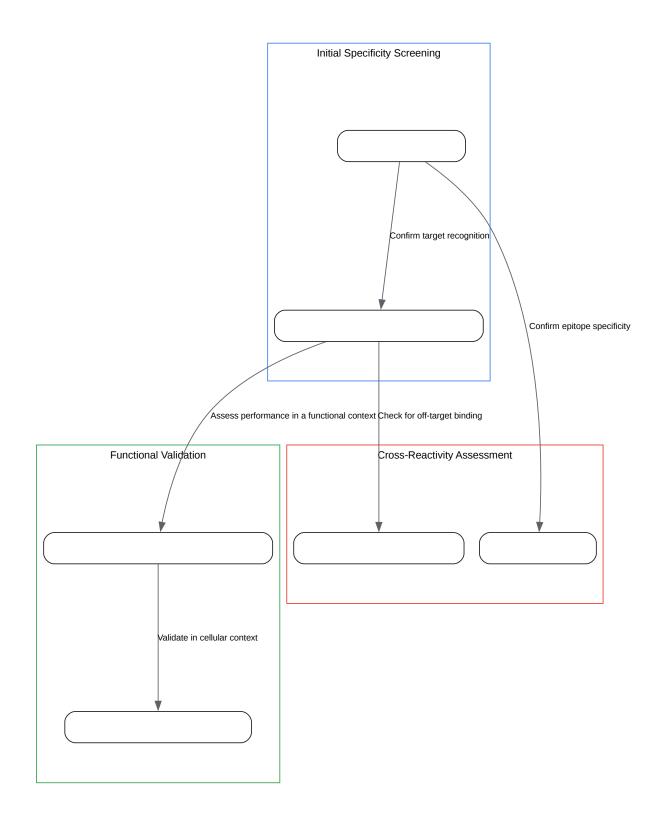


Supplier	Product Name/ID	Western Blot (WB)	Chromatin Immunoprecipit ation (ChIP)	Enzyme-Linked Immunosorbent Assay (ELISA)
EpiCypher	Histone H3 C- terminal Antibody	Detects a band at ~15 kDa in HEK293 core histones.[1]	Enriches for GAL10 gene in S. cerevisiae chromatin.[1]	Data not readily available
Thermo Fisher Scientific	Histone H3, C- terminal Polyclonal Antibody (39451)	Detects a band at ~17 kDa in HeLa nuclear extract.[2]	Data not readily available	Validated
Thermo Fisher Scientific	Histone H3, C- terminal Recombinant Monoclonal Antibody (91299ACTMOTI F)	Detects a band in HeLa nuclear extract.[3]	Validated	Data not readily available
Santa Cruz Biotechnology	Histone H3 Antibody (C-16): sc-8654	Validated in various cell lysates	Validated	Validated
Proteintech	Histone H3 antibody (17168- 1-AP)	Detects a band at ~17 kDa in various cell lysates.	Validated	Validated

## **Experimental Validation Workflow**

A rigorous validation process is essential to confirm the specificity of an anti-Histone H3 (116-136) antibody. The following workflow outlines the key experimental steps.





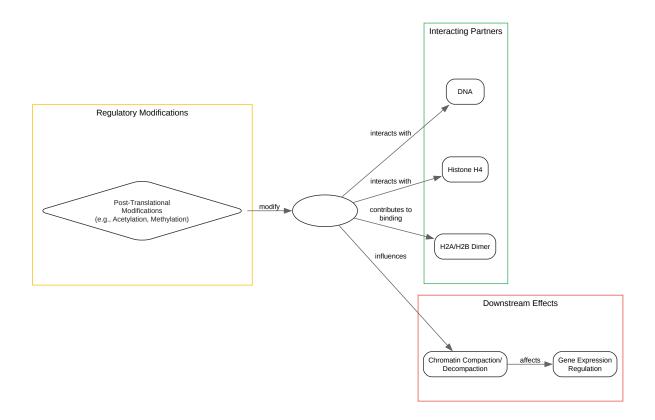
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Caption: A stepwise workflow for the comprehensive validation of anti-Histone H3 (116-136) antibodies.

## Signaling and Interactions of the Histone H3 C-Terminal Tail

The C-terminal tail of Histone H3, though less studied than its N-terminal counterpart, plays a role in chromatin structure and function. It is involved in interactions with other histone proteins and DNA, contributing to the overall stability of the nucleosome. Post-translational modifications (PTMs) on the histone tails, including the C-terminus, are crucial for regulating chromatin dynamics and gene expression.[6][7][8]



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Caption: Interactions and regulatory pathways involving the C-terminal tail of Histone H3.



# Detailed Experimental Protocols Western Blotting for Histone H3

Objective: To determine the specificity of the antibody for Histone H3.

#### Materials:

- Cell lysate (nuclear extract recommended)
- Recombinant Histone H3 protein
- SDS-PAGE gels
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary anti-Histone H3 (116-136) antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

### Protocol:

- Separate proteins from cell lysate and recombinant Histone H3 by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-Histone H3 (116-136) antibody (at the manufacturer's recommended dilution) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane three times with TBST for 10 minutes each.
- Detect the signal using a chemiluminescent substrate and an imaging system. A specific antibody should show a single band at approximately 15-17 kDa corresponding to Histone H3.

## **Enzyme-Linked Immunosorbent Assay (ELISA)**

Objective: To quantify the binding affinity of the antibody to the Histone H3 (116-136) peptide.

### Materials:

- Histone H3 (116-136) peptide
- Control peptides (e.g., other histone peptides, unrelated peptides)
- ELISA plates
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., 1% BSA in PBST)
- Primary anti-Histone H3 (116-136) antibody
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)

### Protocol:

- Coat ELISA plate wells with the Histone H3 (116-136) peptide and control peptides overnight at 4°C.
- Wash the wells with PBST.
- Block the wells with blocking buffer for 1-2 hours at room temperature.



- Add serial dilutions of the primary anti-Histone H3 (116-136) antibody to the wells and incubate for 2 hours at room temperature.
- Wash the wells with PBST.
- Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Wash the wells with PBST.
- Add TMB substrate and incubate until a blue color develops.
- Stop the reaction by adding the stop solution.
- Read the absorbance at 450 nm. A specific antibody will show a high signal in wells coated with the Histone H3 (116-136) peptide and low to no signal in control wells.

## **Peptide Array**

Objective: To assess the specificity of the antibody against a library of histone peptides with various post-translational modifications.

#### Protocol:

- A peptide array containing various histone peptides, including the unmodified Histone H3
  (116-136) and peptides with different PTMs, is used.
- The array is blocked to prevent non-specific binding.
- The array is incubated with the primary anti-Histone H3 (116-136) antibody.
- After washing, the array is incubated with a fluorescently labeled secondary antibody.
- The array is scanned, and the signal intensity for each peptide spot is quantified. A highly specific antibody will only bind to the Histone H3 (116-136) peptide.

## **Chromatin Immunoprecipitation (ChIP)**

Objective: To validate the antibody's ability to immunoprecipitate Histone H3-bound chromatin.



### Materials:

- Formaldehyde-crosslinked chromatin from cells
- Anti-Histone H3 (116-136) antibody
- Control IgG antibody
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- · Elution buffer
- RNase A and Proteinase K
- qPCR primers for known genomic loci

#### Protocol:

- Incubate the crosslinked chromatin with the anti-Histone H3 (116-136) antibody or control IgG overnight at 4°C.
- Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
- Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove nonspecific binding.
- Elute the chromatin from the beads.
- Reverse the crosslinks by heating in the presence of Proteinase K.
- · Purify the DNA.
- Perform qPCR using primers for genomic regions known to be associated with Histone H3. A
  successful ChIP will show significant enrichment of these regions in the sample
  immunoprecipitated with the specific antibody compared to the IgG control.



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- To cite this document: BenchChem. [validating the specificity of antibodies raised against Histone H3 (116-136)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13913729#validating-the-specificity-of-antibodies-raised-against-histone-h3-116-136]

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